2-(2-Hydroxyethyl)pyridine

Pharmaceutical impurity analysis Analytical chemistry Method validation

2-(2-Hydroxyethyl)pyridine (CAS 103-74-2) is a pyridine derivative bearing a 2-hydroxyethyl substituent at the 2-position. It is classified as a monohydroxy pyridine with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 103-74-2
Cat. No. B196109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxyethyl)pyridine
CAS103-74-2
Synonyms2-(2-Hydroxyethyl)pyridine;  2-Pyridineethanol;  2-(2-Pyridyl)ethanol;  2-(2-Pyridyl)ethanol;  2-(α-Pyridyl)ethanol;  2-(β-Hydroxyethyl)pyridine;  NSC 2144;  NSC 77979;  β-(2-Pyridyl)ethanol
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCO
InChIInChI=1S/C7H9NO/c9-6-4-7-3-1-2-5-8-7/h1-3,5,9H,4,6H2
InChIKeyBXGYBSJAZFGIPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceClear Pale Yellow to Dark Yellow Oil
SolubilityVery soluble in alcohol, chloroform;  slightly soluble in ethe

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Hydroxyethyl)pyridine (CAS 103-74-2) Procurement: Properties, Function, and Industrial Profile


2-(2-Hydroxyethyl)pyridine (CAS 103-74-2) is a pyridine derivative bearing a 2-hydroxyethyl substituent at the 2-position. It is classified as a monohydroxy pyridine with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol [1]. The compound is a versatile intermediate with established roles as a metabolite of betahistine [2], a reagent for nucleotide protection [3], and a bidentate (N,O) ligand in coordination chemistry [4]. Its primary procurement drivers are in pharmaceutical impurity analysis, nucleotide chemistry, and as a precursor for specialty coordination complexes. Commercial grades are typically ≥98% purity .

Why Generic Pyridine Derivatives Cannot Replace 2-(2-Hydroxyethyl)pyridine: Selectivity and Performance Risks


Substitution with structurally similar pyridine derivatives introduces significant risk in applications requiring precise molecular recognition, chelation geometry, or metabolic identity. For instance, while 2-pyridinemethanol differs by only a single methylene unit, its reduced chain length alters both oxidation kinetics and intramolecular hydrogen bonding [1]. Similarly, replacement with 2-(2-aminoethyl)pyridine introduces a more basic nitrogen donor, fundamentally altering metal complex stability and redox behavior [2]. In pharmaceutical impurity testing, substitution with a non-identical pyridine ethanol would compromise analytical method selectivity, as chromatographic methods are specifically validated for the separation of 2-(2-hydroxyethyl)pyridine from betahistine [3]. Furthermore, the unique bidentate N,O-chelation mode of 2-(2-hydroxyethyl)pyridine enables five-membered ring formation with metal ions, a structural motif not accessible to most positional isomers or pyridine carbinols lacking the two-carbon linker [4].

2-(2-Hydroxyethyl)pyridine: Quantifiable Differentiation from Analogs and Competitor Compounds


Chromatographic Selectivity: Validated HPLC Separation from Betahistine

A validated HPLC method specifically separates 2-(2-hydroxyethyl)pyridine (HEP) from betahistine (BHS), demonstrating a retention time difference that ensures accurate quantification in pharmaceutical quality control [1].

Pharmaceutical impurity analysis Analytical chemistry Method validation

Electrochemical Behavior: Comparative Voltammetry of Zinc Complexes

Zinc complexes bearing 2-(2-hydroxyethyl)pyridine (hepy) and 2-(2-aminoethyl)pyridine (aepy) exhibit similar redox behavior but differ in coordination geometry and crystallinity. Notably, the hepy complex did not yield single crystals suitable for X-ray diffraction, contrasting with the aepy complex, which crystallized in the triclinic P1 space group [1].

Coordination chemistry Electrochemistry Metal complexes

Oxidation Kinetics: Reactivity vs. 2-Pyridinemethanol

The oxidation of 2-(2-hydroxyethyl)pyridine (pyeol) by CrVI in acidic media proceeds with a rate law that is first-order in [pyeol], contrasting with the higher-than-first-order dependence observed for 2-pyridinemethanol (2-pyol) [1]. The observed low reactivity of 2-pyol is attributed to intramolecular hydrogen bonding, a feature less pronounced in pyeol.

Redox chemistry Kinetics Oxidation

Coordination Mode: Bidentate N,O-Chelation

In contrast to monodentate pyridine ligands or those incapable of forming a five-membered chelate ring, 2-(2-hydroxyethyl)pyridine coordinates metal ions via both the pyridine nitrogen and the hydroxy oxygen, forming a stable five-membered chelate ring [1]. This bidentate binding mode is structurally characterized in complexes such as tris(μ2-2-(pyridin-2-yl)ethan-1-olato)-trithiocyanato-dicobalt(III), which crystallizes in the triclinic space group P1 with cell parameters a = 10.5658 Å, b = 11.1693 Å, c = 11.7054 Å [2].

Coordination chemistry Ligand design Crystal structure

Optimal Use Cases for 2-(2-Hydroxyethyl)pyridine Based on Validated Evidence


Pharmaceutical Impurity Reference Standard for Betahistine Analysis

As the EP impurity B of betahistine, 2-(2-hydroxyethyl)pyridine is essential for developing and validating HPLC and HPTLC methods for pharmaceutical quality control. Validated methods demonstrate baseline separation from betahistine under specified conditions, making this compound a critical reference material for analytical labs supporting betahistine manufacturing [1].

Ligand for the Synthesis of Defined Transition Metal Complexes

The N,O-bidentate chelating ability of 2-(2-hydroxyethyl)pyridine is exploited to prepare discrete coordination compounds with metals such as Co(III), Ni(II), and Cu(II). The resulting five-membered chelate ring imparts structural stability and has been characterized by single-crystal X-ray diffraction in multiple complexes, enabling rational design of catalysts and materials [REFS-2, REFS-3].

Substrate in Oxidation Studies Requiring First-Order Kinetics

For researchers investigating oxidation mechanisms, 2-(2-hydroxyethyl)pyridine provides a well-defined first-order dependence on substrate concentration in CrVI-mediated oxidations, offering predictable kinetic behavior not observed with certain shorter-chain analogs like 2-pyridinemethanol [4].

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